molecular formula C10H10N4S B14384078 6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione CAS No. 89730-62-1

6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione

Cat. No.: B14384078
CAS No.: 89730-62-1
M. Wt: 218.28 g/mol
InChI Key: NECSEVRREMSKIY-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the triazine ring.

Scientific Research Applications

6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 1,4-Dimethylbenzene
  • Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

6-Amino-3-(4-methylphenyl)-1,2,4-triazine-5(2H)-thione stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

89730-62-1

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

6-amino-3-(4-methylphenyl)-2H-1,2,4-triazine-5-thione

InChI

InChI=1S/C10H10N4S/c1-6-2-4-7(5-3-6)9-12-10(15)8(11)13-14-9/h2-5H,1H3,(H2,11,13)(H,12,14,15)

InChI Key

NECSEVRREMSKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C(=NN2)N

Origin of Product

United States

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